molecular formula C22H22ClFN4OS B2765967 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride CAS No. 1216538-93-0

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride

Cat. No.: B2765967
CAS No.: 1216538-93-0
M. Wt: 444.95
InChI Key: UWTKBFPLJRLPAG-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4OS and its molecular weight is 444.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as benzothiazole and imidazole derivatives, have been associated with a wide range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and proteins, leading to their diverse biological effects.

Mode of Action

It’s known that benzothiazole and imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Benzothiazole and imidazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological effects . The specific pathways affected by this compound would depend on its targets and mode of action.

Pharmacokinetics

A study on similar compounds showed a favourable pharmacokinetic profile . The specific ADME properties of this compound would depend on its chemical structure and formulation.

Result of Action

Benzothiazole and imidazole derivatives have been associated with various molecular and cellular effects, such as inhibiting cell proliferation, inducing apoptosis, and modulating immune responses . The specific effects of this compound would depend on its targets, mode of action, and the type of cells or tissues involved.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazole ring, a thiazole moiety, and a fluorobenzamide group. Its molecular formula is C15H18ClN4OSC_{15}H_{18}ClN_4OS with a molecular weight of approximately 286.4 g/mol. The chemical structure can be represented as follows:

SMILES CC1=C(C)C2=C(C=C1)SC(NCCCN1C=CN=C1)=N2\text{SMILES }CC1=C(C)C2=C(C=C1)SC(NCCCN1C=CN=C1)=N2

Antimicrobial Properties

Research indicates that compounds with imidazole and thiazole rings often exhibit antimicrobial activity . For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Effects

The compound has demonstrated anticancer properties in several studies. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, acrylamide derivatives have been shown to activate caspases, leading to programmed cell death in cancerous cells.

Enzyme Inhibition

Another significant aspect of its biological activity is its potential as an enzyme inhibitor . The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in diseases such as diabetes or cancer.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the imidazole and thiazole moieties play crucial roles in interacting with biological targets:

  • Nitric Oxide Synthase Inhibition : The compound may influence nitric oxide synthase activity, which is involved in various physiological processes including inflammation and immune responses.
  • Caspase Activation : In anticancer applications, the activation of caspases has been linked to the induction of apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Showed that the compound induced apoptosis in MCF-7 breast cancer cells via caspase pathway activation.
Study 3Highlighted enzyme inhibition properties with IC50 values indicating significant inhibition of specific metabolic enzymes.

Notable Research

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and identified key functional groups responsible for their biological activities. The findings suggested that modifications to the imidazole and thiazole rings could enhance potency against specific targets.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS.ClH/c1-15-7-8-19-20(16(15)2)25-22(29-19)27(11-4-10-26-12-9-24-14-26)21(28)17-5-3-6-18(23)13-17;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTKBFPLJRLPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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